3,3-Dimethylpiperidin-2-one

Description

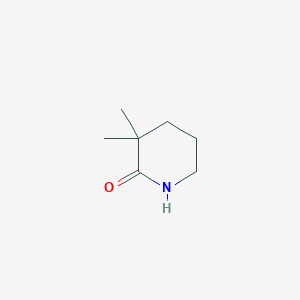

3,3-Dimethylpiperidin-2-one (CAS: 23789-83-5) is a six-membered lactam with two methyl groups at the 3-position of the piperidine ring. Its molecular formula is C₇H₁₃NO, and it has a molecular weight of 127.18 g/mol . The compound is typically stored at room temperature in a sealed container to avoid moisture absorption, and its solubility can be enhanced by heating or sonication in solvents like DMSO . It is commercially available in research-grade purity (>98%) from suppliers such as GLPBIO and BLDpharm . While primarily used in pharmaceutical and chemical research, its safety data (e.g., acute toxicity, skin/eye irritation) remain underreported in the provided evidence .

Properties

IUPAC Name |

3,3-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGTVWAYTIKLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459699 | |

| Record name | 3,3-dimethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23789-83-5 | |

| Record name | 3,3-dimethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methylating agents. For instance, the reaction of piperidin-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the use of Grignard reagents, where piperidin-2-one is reacted with methylmagnesium bromide to introduce the methyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield the corresponding amine, 3,3-Dimethylpiperidine, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like amines or alcohols to form imines or acetals, respectively.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: N-oxides.

Reduction: 3,3-Dimethylpiperidine.

Substitution: Imines, acetals, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethylpiperidin-2-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders and cancer.

Case Study: Anticancer Activity

A study explored the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which demonstrated cytotoxic effects against hematological cancer cell lines. The compounds reduced cell growth and increased the expression of apoptosis-promoting genes such as p53 and Bax .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown its effectiveness against several bacterial and fungal strains:

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

| Aspergillus flavus | Weak Inhibition |

This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design. Inhibiting sEH can lower inflammatory mediators, offering therapeutic potential for conditions like arthritis and sepsis.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Anti-inflammatory | Reduced cytokine levels (IL-6, TNF-α) |

| Antibacterial | Effective against Staphylococcus aureus, E. coli |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. The following table summarizes findings related to various derivatives:

| Compound Variant | IC50 (nM) | Biological Activity |

|---|---|---|

| 3,3-Dimethylpiperidine derivative | 0.05 | Strong sEH inhibition |

| Methyl-substituted variant | 0.114 | Moderate activity against P. falciparum |

| Non-substituted piperidine | >10 | No significant activity |

This data highlights how modifications to the molecular structure can significantly impact biological activity.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting a therapeutic effect. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Piperidin-2-one Derivatives

Table 1: Key Properties of Piperidin-2-one Analogues

Structural and Functional Insights :

Heterocyclic Analogues with Different Ring Sizes

Table 2: Comparison with Pyrrolidin-2-one Derivatives

Key Differences :

- Ring Size : Piperidin-2-one (6-membered) exhibits lower ring strain and greater conformational flexibility compared to pyrrolidin-2-one (5-membered), impacting reactivity and stability .

- Substituent Effects : The 3,3-dimethyl configuration in piperidin-2-one provides greater steric protection against enzymatic degradation than the 1,3-dimethyl substitution in pyrrolidin-2-one .

Bioactive Analogues in Biomedical Research

- Dihydropyrimidin-2(1H)-one Derivatives: Compounds like 4-aryl-3,4-dihydropyrimidine-5-carboxylates (e.g., compounds 50–52 in ) share structural motifs with this compound but include additional functional groups (e.g., carbamoyl chains).

- 3-(4-Piperidinyl)propanamide Hydrochloride : This derivative (CAS: 1185126-95-7) highlights the versatility of piperidine scaffolds in drug discovery, though its pharmacological profile differs significantly due to the propanamide side chain .

Discrepancies and Limitations in Data

- CAS Number Conflict : erroneously lists this compound with CAS "240.31" and formula C₁₁H₂₀N₄O₂, conflicting with verified sources . This is likely a typographical error.

- Safety Data: Limited toxicological information is available for this compound, whereas 2-piperidone has well-documented handling guidelines .

Biological Activity

3,3-Dimethylpiperidin-2-one (also known as 3,3-DMP) is a cyclic amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperidine ring with two methyl groups attached to the third carbon and a carbonyl group at the second position. This configuration contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Modulation : It has been reported to interact with enzymes involved in metabolic processes. Specifically, it may influence the activity of 11-beta-hydroxysteroid dehydrogenase (HSD11B1), which regulates the conversion of cortisone to cortisol, thereby affecting glucocorticoid levels in the body .

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities. For instance, N-hydroxy derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

- Potential Anticancer Activity : Some analogs of this compound have been investigated for their potential in treating cancers. For example, derivatives have shown promise as anti-lung cancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By modulating enzymes like HSD11B1, it can alter steroid metabolism, impacting physiological processes such as stress responses and inflammation .

- Cellular Interaction : The compound's ability to interact with cell membranes and intracellular targets may contribute to its antimicrobial effects and influence on cancer cell proliferation .

Case Studies

- Antimicrobial Activity :

- Cytotoxicity Assessment :

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. What protocols ensure reproducibility in synthetic and analytical workflows for this compound?

- Methodological Answer : Document all parameters (e.g., stirring speed, humidity) and use internal standards (e.g., deuterated solvents for NMR). Share raw data (e.g., .cif files for crystallography, chromatograms) in supplementary materials. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.